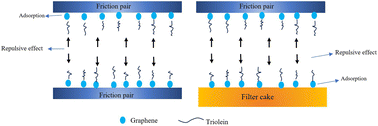A novel graphene/triolein complex-based lubricant for improving high temperature water-based drilling fluid
RSC Advances Pub Date: 2023-11-29 DOI: 10.1039/D3RA04850K
Abstract
Drilling engineering plays a pivotal role in the exploration and extraction of subsurface resources. It heavily depends on drilling fluid, which serves various essential functions including cooling the drill bit, removing drilled cuttings, maintaining formation pressure equilibrium, stabilizing the wellbore, transmitting hydraulic pressure, and safeguarding oil and gas reservoirs. Nonetheless, drilling fluid encounters multiple obstacles such as leakage control, waste fluid management, prevention of wellbore collapse, avoidance of hole enlargement, and environmental preservation. In order to surmount these challenges, the introduction of lubricants into the drilling fluid yields a multitude of advantages, encompassing equipment safeguarding, enhanced drilling efficiency, preservation of wellbore integrity, and bolstered drilling safety. These factors hold crucial significance in ensuring the triumph of drilling operations. This paper presents the introduction of a new lubricant derived from triolein. Following the preparation of graphene and triolein, they were incorporated into the drilling fluid system. A set of tests was subsequently conducted after aging at 240 °C for 16 hours. To assess the impact of the lubricant on the drilling fluid, an examination of rheological and filtration properties was conducted. Additionally, investigations into the friction coefficient, adhesion coefficient, and extreme pressure lubricity were carried out to evaluate the lubricating performance of the drilling fluid. Adding lubricants at a temperature of 240 degrees Celsius has successfully controlled the adhesion coefficient of the drilling fluid to below 0.2, reaching a minimum of 0.055, resulting in a reduction rate of over 70%. This indicates that the lubricant performs well at high temperatures, effectively reducing friction and enhancing drilling speed.


Recommended Literature
- [1] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [2] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [3] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [4] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [5] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†
- [6] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [7] Front cover
- [8] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [9] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [10] Branched [n]rotaxanes (n = 2–4) from multiple dibenzo-24-crown-8 ether wheels and 1,2-bis(4,4′-dipyridinium)ethane axles

Journal Name:RSC Advances
Research Products
-
CAS no.: 102153-44-6
-
CAS no.: 14919-36-9









